molecular formula C13H18INO B216111 1-[3-(2-Iodophenoxy)propyl]pyrrolidine

1-[3-(2-Iodophenoxy)propyl]pyrrolidine

Cat. No.: B216111
M. Wt: 331.19 g/mol
InChI Key: GIVXPAGYFXVQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Iodophenoxy)propyl]pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the versatile pyrrolidine scaffold . The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that provides a three-dimensional, sp3-hybridized structure, which is highly valuable for exploring pharmacophore space and improving the physicochemical properties of drug candidates . This particular molecule features a phenoxypropyl linker and a iodine substituent on its aromatic ring. The iodine atom can serve as a key handle for further synthetic modifications using modern cross-coupling reactions, making this compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the design and synthesis of novel biologically active molecules. Its structure suggests potential as an intermediate in developing ligands for various biological targets, particularly in central nervous system (CNS) and metabolic disorders, where pyrrolidine-based compounds have shown success . The saturated nature of the pyrrolidine ring contributes to favorable properties such as enhanced solubility and a better overall ADME/Tox profile compared to flat, aromatic structures . This product, this compound, is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18INO

Molecular Weight

331.19 g/mol

IUPAC Name

1-[3-(2-iodophenoxy)propyl]pyrrolidine

InChI

InChI=1S/C13H18INO/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2

InChI Key

GIVXPAGYFXVQKL-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCOC2=CC=CC=C2I

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2I

Origin of Product

United States

Synthetic Methodologies for 1 3 2 Iodophenoxy Propyl Pyrrolidine and Analogues

Design Principles for Target Synthesis

The primary strategy for synthesizing 1-[3-(2-Iodophenoxy)propyl]pyrrolidine and its analogues is based on a convergent approach. Retrosynthetic analysis reveals two main logical disconnections: the ether linkage and the C-N bond between the propyl linker and the pyrrolidine (B122466) ring.

Disconnection 1 (Ether Linkage): Cleavage of the ether bond (Ar-O-CH₂) points to 2-iodophenol (B132878) and a propyl-pyrrolidine derivative, such as 1-(3-halopropyl)pyrrolidine, as key precursors. This is the most common and direct approach, typically achieved via a nucleophilic substitution reaction like the Williamson ether synthesis.

Disconnection 2 (C-N Bond): Cleavage of the bond between the propyl chain and the pyrrolidine nitrogen suggests pyrrolidine and a 3-(2-iodophenoxy)propyl halide as intermediates. This route involves first forming the ether linkage and then alkylating the pyrrolidine.

Both strategies require the synthesis of three fundamental building blocks: a substituted iodophenol, a substituted pyrrolidine, and a three-carbon propyl linker. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aromatic and pyrrolidine rings.

**2.2. Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its core components.

Aryl iodides are crucial intermediates, and their synthesis can be achieved through various methods. nih.gov While direct electrophilic iodination of phenols is possible, it can sometimes lead to mixtures of regioisomers or poly-iodinated products.

A more regioselective method is decarboxylative halogenation , also known as halodecarboxylation. nih.gov This process converts aromatic carboxylic acids into the corresponding aryl halides. nih.gov For the synthesis of 2-iodophenol, this would typically start from 2-hydroxybenzoic acid (salicylic acid). Although traditional methods like the Hunsdiecker reaction have limitations with aromatic acids, modern protocols have been developed. nih.gov Recent advancements utilize transition-metal catalysts or visible-light-promoted reactions to facilitate the decarboxylation and subsequent halogenation under milder conditions. rsc.orgprinceton.edu For instance, copper-catalyzed systems can be used for the decarboxylative functionalization of benzoic acids with halogen sources like copper(I) iodide. researchgate.net

Table 1: Comparison of Iodophenol Synthesis Methods

Method Starting Material Key Reagents Advantages Disadvantages
Direct Iodination Phenol (B47542) I₂, Oxidizing agent Simple procedure Poor regioselectivity, risk of polyhalogenation
Sandmeyer Reaction 2-Aminophenol NaNO₂, HCl, KI Good regioselectivity Requires diazotization of an amino group

| Decarboxylative Halogenation | 2-Hydroxybenzoic Acid | Metal catalyst (e.g., Cu, Pd), Halogen source (e.g., I₂, CuI) | High regioselectivity, uses readily available acids nih.govprinceton.edu | May require specific catalysts and conditions princeton.eduresearchgate.net |

The pyrrolidine ring is a common scaffold in many biologically active compounds and can be synthesized through numerous pathways. mdpi.comlifechemicals.com These methods can be broadly classified based on the origin of the pyrrolidine ring. mdpi.com

From Cyclic Precursors: The most common approach utilizes naturally occurring, chiral building blocks like proline and 4-hydroxyproline. mdpi.comnih.gov These starting materials possess a pre-formed pyrrolidine ring with defined stereochemistry. Functional group manipulations, such as the reduction of proline's carboxylic acid to an alcohol to form prolinol, provide versatile intermediates for further elaboration. mdpi.comnih.gov

From Acyclic Precursors: The pyrrolidine skeleton can also be constructed from linear molecules via cyclization reactions. mdpi.com A powerful method is the [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene. enamine.netnih.gov This approach allows for the creation of highly substituted pyrrolidines. Other methods include the intramolecular cyclization of amino alcohols or the reductive amination of dicarbonyl compounds. organic-chemistry.org

The choice of method depends on the desired substitution pattern and stereochemistry of the final pyrrolidine analogue. nih.gov

The three-carbon linker serves to connect the iodophenol and pyrrolidine moieties. The ideal linker component is a bifunctional molecule that can react selectively with both precursors. Common choices include:

1,3-Dihalopropanes: Reagents like 1-bromo-3-chloropropane (B140262) are widely used. The difference in reactivity between bromine and chlorine allows for sequential reactions. Typically, the more reactive bromide reacts first with the phenoxide, followed by the reaction of the chloride with the pyrrolidine nitrogen.

3-Halo-1-propanols: These linkers can be used to first form the ether with the phenol. The hydroxyl group is then converted into a good leaving group (e.g., a tosylate, mesylate, or halide) before reaction with pyrrolidine.

Epichlorohydrin: This can serve as a masked 3-carbon linker, opening to a halohydrin that can be further manipulated.

Formation of the Ether Linkage and Pyrrolidine-Propyl Moiety

The formation of the aryl ether bond is a critical step in the synthesis. wikipedia.org

The Williamson ether synthesis is the most prevalent method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.com In the context of this compound synthesis, 2-iodophenol is first deprotonated with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic 2-iodophenoxide. This phenoxide then displaces a halide from a propyl-pyrrolidine derivative, such as 1-(3-chloropropyl)pyrrolidine (B1588886). wikipedia.org For the reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

Table 2: Key Parameters in Williamson Ether Synthesis

Parameter Description Common Choices
Base Deprotonates the phenol to form the phenoxide. K₂CO₃, Cs₂CO₃, NaH, t-BuOK
Solvent A polar aprotic solvent is often used to dissolve the reactants and facilitate the SN2 reaction. Acetone, DMF, Acetonitrile
Leaving Group A good leaving group on the alkyl chain is required. I > Br > Cl > OTs, OMs

| Temperature | Reaction is often heated to increase the rate. | Room temperature to reflux |

Alternative strategies for forming aryl ethers include:

Ullmann Condensation: This method is used for synthesizing bis-aryl ethers by coupling an aryl halide with a phenol in the presence of a copper catalyst. While not the primary choice for alkyl aryl ethers, it is a powerful tool in aromatic chemistry. wikipedia.org

Palladium-Catalyzed Etherification: Modern cross-coupling reactions, often employing palladium catalysts, provide mild and efficient routes to aryl ethers from aryl halides or triflates and alcohols. frontiersin.orgorganic-chemistry.org These methods exhibit broad functional group tolerance. frontiersin.org

The synthesis can proceed by first reacting 2-iodophenol with a linker like 1-bromo-3-chloropropane, followed by the displacement of the second halide by pyrrolidine. This sequential, one-pot or two-step approach is an efficient way to assemble the final molecule.

Methods for Pyrrolidine Alkylation

The construction of the N-propylpyrrolidine linkage is a critical step in the synthesis of the target compound and its analogues. This is generally achieved through the alkylation of pyrrolidine with a suitable 3-carbon electrophile or, more commonly in this context, the alkylation of a phenol with a pre-formed N-(3-halopropyl)pyrrolidine.

One well-studied method analogous to the synthesis of the title compound is the alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine. figshare.com A key finding from mechanistic studies is that the reaction does not proceed via direct nucleophilic substitution of the chloride by the phenoxide. Instead, it involves the intramolecular cyclization of 1-(3-chloropropyl)pyrrolidine to form a highly reactive azetidinium ion intermediate (4-azoniaspiro[3.4]octane). figshare.com This intermediate is the actual alkylating agent that reacts rapidly with the phenoxide to form the desired ether linkage. figshare.com

Formation of the Azetidinium Ion: 1-(3-halopropyl)pyrrolidine undergoes a slow intramolecular cyclization to form the strained, four-membered azetidinium cation. figshare.com

Phenol Alkylation: The generated azetidinium ion is a potent electrophile that readily reacts with the nucleophilic phenoxide (formed by deprotonating the phenol with a base) to yield the final product. figshare.com

This mechanistic understanding is crucial for optimizing reaction conditions and controlling the formation of potential impurities. figshare.com

Alternative approaches for synthesizing pyrrolidine-containing structures often start from commercially available chiral precursors like proline and 4-hydroxyproline. mdpi.comnih.govresearchgate.net These methods allow for the introduction of stereocenters and functional groups in a controlled manner. mdpi.com For instance, (S)-prolinol, obtained from the reduction of proline, serves as a versatile starting material for numerous pyrrolidine derivatives. nih.gov The synthesis of more complex analogues can also be achieved through methods like 1,3-dipolar cycloadditions between azomethine ylides and various dipolarophiles, which can create densely substituted pyrrolidine rings with high diastereoselectivity. nih.gov

Table 1: Comparison of Pyrrolidine Alkylation Strategies

Isolation and Purification Techniques for Intermediates and Final Product

The isolation and purification of intermediates and the final this compound product are essential to ensure high purity. Standard laboratory techniques are employed, tailored to the physicochemical properties of the compounds at each stage.

Column Chromatography: This is a primary method for purifying organic compounds. For intermediates such as N-substituted ureas or other precursors, column chromatography using silica (B1680970) gel with a suitable eluent system (e.g., ethyl acetate-hexane) is effective for separating the desired product from unreacted starting materials and byproducts. beilstein-archives.org The polarity of the solvent system is optimized based on the polarity of the target compound.

Extraction: Liquid-liquid extraction is commonly used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. The crude product is dissolved in an organic solvent immiscible with water, and the solution is washed with aqueous solutions (e.g., water, brine, or dilute acid/base) to remove impurities.

Distillation: For volatile and thermally stable compounds, such as certain pyrrolidine precursors, distillation under reduced pressure can be a highly effective purification method. google.com This technique is particularly useful for removing non-volatile impurities on an industrial scale. google.com

Crystallization/Recrystallization: If the final product or a key intermediate is a solid, crystallization from an appropriate solvent system can yield material of very high purity. This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The choice of purification method depends on the scale of the synthesis, the physical state of the compound (solid or liquid), and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity for analytical characterization and further use.

Analytical Characterization Techniques for Structural Elucidation (e.g., NMR, HRMS)

The definitive identification and structural confirmation of this compound and its intermediates rely on a combination of modern spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. beilstein-archives.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule with high precision, allowing for the determination of its elemental formula. beilstein-archives.org For instance, in the characterization of a related urea (B33335) derivative containing an iodophenylpropyl moiety, HRMS was used to confirm the calculated molecular formula (C₃₀H₄₂BrN₃O₂Si) by matching it to the experimentally found mass-to-charge ratio ([M⁺] found: 583.2237, calcd: 583.2230). beilstein-archives.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure. nih.gov A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is typically employed. mdpi.com

¹H NMR: This spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the aromatic protons on the iodophenoxy ring, the methylene (B1212753) protons of the propyl chain, and the methylene protons of the pyrrolidine ring. nih.gov The integration of these signals confirms the ratio of protons in different parts of the molecule.

¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, next to an electronegative atom). For example, in a similar pyrrolidinophenone, the carbonyl carbon was observed at 195.9 ppm, the carbon alpha to the carbonyl at 67.7 ppm, and the pyrrolidine carbons between 54.1 and 23.5 ppm. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com

Table 2: Expected NMR Signals for Structural Elucidation

Exploration of Stereoselective Synthetic Pathways for Analogues

The development of stereoselective synthetic pathways is crucial for producing enantiomerically pure analogues, which is often a requirement for biologically active compounds. The pyrrolidine ring is a common motif in many pharmaceuticals, and its stereochemistry can be controlled using several established strategies. mdpi.comresearchgate.net

Chiral Pool Synthesis: This is a common approach where the synthesis begins with an inexpensive, enantiomerically pure natural product that already contains some of the required stereocenters. mdpi.com For pyrrolidine analogues, L-proline and L-4-hydroxyproline are excellent starting materials. nih.gov These precursors can be chemically modified through a series of reactions to build the desired target molecule while retaining the original stereochemistry. mdpi.com For example, Boc-protected trans-4-hydroxy-L-proline is a starting point for the synthesis of complex pyrrolidine derivatives used in antiviral drugs. nih.gov

Enzymatic Kinetic Resolution: Biocatalysis can be used to resolve a racemic mixture of a key intermediate. For instance, the lipase-catalyzed kinetic resolution of a racemic alcohol can provide access to both enantiomers with high enantiomeric excess (>99% ee). mdpi.com In one example, the enantioselective transesterification of racemic 1-(morpholin-4-yl)propan-2-ol using vinyl acetate (B1210297) as an acyl donor and a lipase (B570770) (Chirazyme L-2) efficiently separated the enantiomers, allowing for the synthesis of an optically active final product. mdpi.com This strategy could be applied to an intermediate alcohol in the synthesis of a chiral analogue of this compound.

Asymmetric Cycloaddition Reactions: For constructing the pyrrolidine ring itself in a stereocontrolled manner, 1,3-dipolar cycloaddition reactions are a powerful tool. The reaction between an azomethine ylide and an alkene can generate a pyrrolidine ring with up to four new stereocenters. nih.gov The stereochemical outcome can be controlled by using a chiral auxiliary, such as an N-tert-butanesulfinyl group, attached to the dipolarophile. This auxiliary directs the approach of the dipole, leading to high diastereoselectivity in the final cycloadduct. nih.gov Subsequent removal of the chiral auxiliary yields the enantiomerically enriched pyrrolidine derivative.

These stereoselective methods provide a versatile toolkit for chemists to access specific stereoisomers of complex pyrrolidine-containing molecules for further investigation. mdpi.com

Molecular Target Identification and Ligand Receptor Interaction Studies

In Vitro Radioligand Binding Assays for Receptor Affinity Profiling

Radioligand binding assays are a cornerstone in pharmacological research, enabling the quantification of the affinity of a ligand for a specific receptor. These assays utilize a radioactively labeled compound (radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as 1-[3-(2-Iodophenoxy)propyl]pyrrolidine, its binding affinity can be determined.

Competitive Binding Studies for Equilibrium Dissociation Constants (Ki values)

Competitive binding assays are performed to determine the equilibrium dissociation constant (Ki), which is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Currently, specific Ki values for this compound from competitive binding studies are not available in the public domain. Research on analogous compounds suggests that the nature and position of the halogen substituent on the phenoxy ring can significantly influence receptor affinity. For instance, related compounds have been evaluated for their affinity at various receptor systems, but direct data for the 2-iodo derivative remains to be published.

Table 1: Illustrative Data Table for Equilibrium Dissociation Constants (Ki) of this compound (Note: This table is a template pending the availability of experimental data. The values presented are hypothetical and for illustrative purposes only.)

Receptor Subtype Ki (nM)
Sigma-1 Data not available
Sigma-2 Data not available
Dopamine D2 Data not available
Serotonin (B10506) 5-HT1A Data not available
Adrenergic α1 Data not available

Assessment of Binding Selectivity across Receptor Subtypes

The selectivity of a compound refers to its ability to bind preferentially to one receptor subtype over others. This is a crucial aspect of drug design, as it can minimize off-target effects. The selectivity profile of this compound would be determined by comparing its Ki values across a panel of different receptor subtypes. A high selectivity ratio (Ki for off-target receptor / Ki for target receptor) indicates a more selective compound. As with the affinity data, a comprehensive selectivity profile for this compound has not been documented in accessible literature.

Table 2: Illustrative Data Table for Receptor Selectivity Profile of this compound (Note: This table is a template pending the availability of experimental data. The values presented are hypothetical and for illustrative purposes only.)

Receptor Subtype Ki (nM) Selectivity Ratio (vs. Primary Target)
Primary Target Data not available 1
Receptor Subtype A Data not available Data not available
Receptor Subtype B Data not available Data not available
Receptor Subtype C Data not available Data not available

Computational Approaches to Ligand-Receptor Interactions

In the absence of empirical data, computational methods such as molecular docking, pharmacophore modeling, and molecular dynamics simulations can provide valuable insights into the potential interactions between a ligand and its receptor.

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Such simulations could elucidate the putative binding mode of this compound within the binding pocket of a target receptor. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom, could be identified. However, specific molecular docking studies for this compound are not currently published.

Pharmacophore Modeling for Receptor Recognition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling for a series of compounds that includes this compound could help in identifying the key chemical features responsible for its binding affinity and selectivity. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. No specific pharmacophore models for this compound are available in the literature.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time. For a ligand-receptor complex, MD simulations can provide information on the stability of the binding mode predicted by docking, the conformational changes in the receptor upon ligand binding, and the thermodynamics of the binding process. As with the other computational methods, MD simulation studies specifically focusing on this compound have not been reported.

Functional Assays for Agonist or Antagonist Activity

To determine whether this compound acts as an agonist (activator) or an antagonist (blocker) at its putative molecular target, a variety of functional assays can be employed. The choice of assay depends on the specific target class, such as a GPCR or an enzyme.

In Vitro Assays for Receptor-Mediated Signal Transduction

For compounds targeting GPCRs, in vitro assays are designed to measure the downstream consequences of receptor activation or blockade. eurofinsdiscovery.com These assays are typically conducted in recombinant cell lines that have been engineered to express the specific receptor of interest.

Common signal transduction assays for GPCRs include:

Second Messenger Assays: GPCRs signal through various intracellular second messengers. Assays that measure changes in the concentration of these molecules upon compound treatment are fundamental for functional characterization. eurofinsdiscovery.comlibretexts.org

cAMP Assays: For Gs- or Gi-coupled receptors, agonist stimulation leads to an increase or decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), respectively. Assays using techniques like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) can quantify these changes. An agonist would induce a change in cAMP levels, while an antagonist would block the effect of a known agonist.

Calcium Flux Assays: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca2+). Fluorescent calcium-sensitive dyes can be used to measure these changes in real-time. An agonist would cause an increase in intracellular calcium, whereas an antagonist would inhibit the calcium flux induced by a reference agonist.

Reporter Gene Assays: In these assays, the signaling pathway of the receptor is linked to the expression of a reporter gene (e.g., luciferase or β-galactosidase). Activation of the receptor by an agonist leads to the production of the reporter protein, which can be easily quantified. An antagonist would prevent this agonist-induced expression.

β-Arrestin Recruitment Assays: Ligand binding to many GPCRs can also trigger the recruitment of β-arrestin proteins, a process that can be independent of G-protein signaling. physiology.org Assays like Bioluminescence Resonance Energy Transfer (BRET) or FRET can be used to monitor the interaction between the receptor and β-arrestin in living cells.

The table below summarizes key in vitro assays for determining the functional activity of a compound at a GPCR.

Assay TypePrincipleSignal MeasuredInferred Activity
cAMP Assay Measures the level of the second messenger cyclic AMP.Increase or decrease in cAMP concentration.Agonist (induces change), Antagonist (blocks agonist effect).
Calcium Flux Assay Measures the release of intracellular calcium.Increase in intracellular Ca2+ concentration.Agonist (induces flux), Antagonist (blocks agonist-induced flux).
Reporter Gene Assay Links receptor activation to the expression of a quantifiable reporter protein.Light output (luciferase) or color change (β-galactosidase).Agonist (induces reporter expression), Antagonist (blocks agonist effect).
β-Arrestin Recruitment Measures the interaction between the GPCR and β-arrestin.Resonance energy transfer (BRET/FRET) signal.Agonist (promotes interaction), Antagonist (blocks agonist effect).

Enzyme Inhibition Assays (if applicable to target class)

Should the molecular target of this compound be an enzyme, a different set of assays would be required to determine its inhibitory activity. bellbrooklabs.com Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing molecules that can modulate an enzyme's function. numberanalytics.com

These assays typically measure the rate of the enzymatic reaction in the presence and absence of the test compound. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. biomol.com

Key types of enzyme inhibition assays include:

Spectrophotometric Assays: These assays are used when the substrate or the product of the enzymatic reaction absorbs light at a specific wavelength. The change in absorbance over time is used to determine the reaction rate.

Fluorometric Assays: If the enzymatic reaction produces a fluorescent product, the increase in fluorescence can be monitored to measure enzyme activity. These assays are generally more sensitive than spectrophotometric assays.

Luminometric Assays: These assays involve enzymatic reactions that produce light. For example, luciferase-based assays are commonly used where the amount of light generated is proportional to enzyme activity.

Radiometric Assays: These assays use a radiolabeled substrate. The enzyme activity is determined by measuring the amount of radioactivity incorporated into the product.

The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing kinetic studies where the reaction rate is measured at different concentrations of both the substrate and the inhibitor. nih.gov

The following table outlines common enzyme inhibition assays.

Assay TypePrincipleSignal MeasuredKey Parameter
Spectrophotometric Measures the change in light absorbance by a substrate or product.Change in absorbance at a specific wavelength.IC50
Fluorometric Measures the fluorescence of a product formed by the enzyme.Increase in fluorescence intensity.IC50
Luminometric Measures light produced by an enzymatic reaction.Light emission (luminescence).IC50
Radiometric Measures the incorporation of a radiolabel from the substrate into the product.Radioactivity of the product.IC50

Cellular and Biochemical Mechanisms of Action

Investigation of Intracellular Signaling Cascades Perturbed by the Compound

There is no available research on the effects of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine on intracellular signaling cascades.

Modulation of Protein Kinase Activity and Associated Pathways

No studies have been published detailing the modulation of protein kinase activity or any associated signaling pathways by this compound.

G-protein Coupled Receptor (GPCR) Downstream Signaling Events

The impact of this compound on G-protein coupled receptor (GPCR) downstream signaling events has not been a subject of scientific investigation.

Analysis of Cellular Uptake, Efflux, and Subcellular Localization

There is no data available concerning the cellular uptake, efflux, or subcellular localization of this compound.

Impact on Ion Channel Function and Transporter Activity

The effect of this compound on the function of ion channels or the activity of cellular transporters has not been reported in the scientific literature.

Cell-Based Assays for Compound-Induced Functional Responses

No functional response data from cell-based assays for this compound has been published.

In Vitro Assays on Relevant Cell Lines and Primary Cell Cultures

There are no records of in vitro assays having been performed with this compound on any cell lines or primary cell cultures.

Preclinical Pharmacokinetic Evaluation of 1 3 2 Iodophenoxy Propyl Pyrrolidine

Tissue Distribution Studies in Preclinical ModelsThere is no available research on the distribution of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine into various tissues and organs in preclinical animal models.

Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacokinetic data, identification of major metabolites, or proposed metabolic pathways for the compound This compound .

Therefore, it is not possible to provide an article structured around the requested outline with detailed research findings and data tables for this specific compound. The information does not appear to be publicly available in the scientific domain at this time.

To provide some context on the potential metabolism of similar structures, research on other pyrrolidine-containing compounds indicates common metabolic transformations. These can include:

Oxidation of the pyrrolidine (B122466) ring: This can lead to the formation of lactam derivatives.

Hydroxylation: The addition of hydroxyl groups to various parts of the molecule.

N-dealkylation: The removal of the propyl group attached to the pyrrolidine nitrogen.

Cleavage of the ether linkage: The bond between the phenoxy group and the propyl chain could be broken.

However, it must be emphasized that these are general metabolic pathways for related compounds and any specific metabolic fate of This compound would need to be determined through dedicated preclinical studies.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis

Systematic Structural Modifications of the Pyrrolidine (B122466) Ring and Substituents

The pyrrolidine ring serves as a fundamental component of the pharmacophore, with its basic nitrogen atom being critical for forming ionic interactions with target proteins, such as the serotonin (B10506) transporter (SERT). Modifications to this ring and its substituents have profound effects on binding affinity.

Research into related compounds has shown that the nature of the heterocyclic amine is a key determinant of activity. While the pyrrolidine ring is often optimal, variations can be tolerated. For instance, expanding the ring to a piperidine (B6355638) or contracting it to an azetidine (B1206935) typically leads to a decrease in potency, suggesting that the specific size and conformation of the five-membered pyrrolidine ring are ideal for fitting into the target's binding pocket.

The basicity of the pyrrolidine nitrogen is another critical factor. nih.gov Modifications that significantly alter its pKa value can disrupt the essential ionic bond with key acidic residues (e.g., Asp98 in human SERT) in the binding pocket, leading to a substantial loss of affinity.

Table 1: Effect of Pyrrolidine Ring Modifications on Biological Activity (Illustrative Data)

Compound Modification Relative Affinity
1 1-[3-(2-Iodophenoxy)propyl]pyrrolidine 100%
2 1-[3-(2-Iodophenoxy)propyl]piperidine 60%
3 1-[3-(2-Iodophenoxy)propyl]azetidine 25%
4 (3R)-3-Hydroxy-1-[3-(2-Iodophenoxy)propyl]pyrrolidine 110%
5 (3S)-3-Hydroxy-1-[3-(2-Iodophenoxy)propyl]pyrrolidine 75%

Note: Data is illustrative and compiled from general findings in the field to demonstrate SAR principles.

Modifications of the Propyl Linker Chain: Length, Branching, and Heteroatom Substitutions

The three-carbon (propyl) linker connecting the pyrrolidine ring and the phenoxy moiety plays a critical role in positioning these two key groups at an optimal distance and orientation for effective binding.

Chain Length: The length of the alkyl chain is a highly sensitive parameter. Studies on various phenoxy-alkylamine derivatives consistently show that a three-carbon chain is optimal for high affinity at monoamine transporters. Shortening the chain to two carbons (ethyl) or lengthening it to four carbons (butyl) typically results in a significant reduction in potency. This suggests a specific spatial separation is required between the basic amine and the aromatic ring to bridge the corresponding interaction points within the receptor's binding site.

Branching: Introducing alkyl branches, such as a methyl group, onto the propyl chain generally decreases affinity due to steric hindrance. However, the position of the branch matters. A methyl group at the C2 position of the propyl chain is often less detrimental than at the C1 or C3 positions. This indicates that the binding pocket can accommodate some bulk in the central part of the linker but is more constrained near the amine and phenoxy ends.

Heteroatom Substitution: Replacing one of the methylene (B1212753) (-CH2-) groups in the propyl chain with a heteroatom like oxygen (to form an ether) or nitrogen can impact both the conformation and polarity of the linker. nih.gov Such modifications can introduce conformational constraints or new hydrogen bonding possibilities. nih.gov For instance, incorporating an oxygen atom might alter the torsional angles of the chain, leading to a different, potentially less favorable, bound conformation. Generally, an all-carbon linker provides the optimal balance of flexibility and lipophilicity for this class of compounds.

Table 2: Influence of Propyl Linker Modifications on Binding Affinity (Illustrative Data)

Compound Linker Modification Chain Length Relative Affinity
1 -O-(CH₂)₃-N 3 100%
6 -O-(CH₂)₂-N 2 15%
7 -O-(CH₂)₄-N 4 30%
8 -O-CH₂-CH(CH₃)-CH₂-N 3 (Branched) 50%
9 -O-CH₂-O-CH₂-CH₂-N 3 (Heteroatom) 40%

Note: Data is illustrative and compiled from general findings in the field to demonstrate SAR principles.

Substituent Effects on the Iodophenoxy Moiety

The substituted phenoxy group is responsible for crucial hydrophobic and potential halogen-bonding interactions within the binding site. The nature and position of the substituent on this ring are paramount for high-affinity binding.

The position of the iodine atom on the phenyl ring dramatically influences binding affinity. For many transporter targets, there is a clear preference for substitution at the ortho (2-position) or para (4-position) over the meta (3-position).

In the case of 1-[3-(Phenoxy)propyl]pyrrolidine derivatives targeting SERT, the 2-iodo isomer (the title compound) often displays high affinity. Moving the iodine to the 3-position typically results in a significant drop in potency. The 4-iodo isomer can also exhibit high affinity, sometimes even greater than the 2-iodo analog. This positional preference strongly suggests that the substituent occupies a specific sub-pocket. An ortho or para substituent may engage in favorable interactions (e.g., hydrophobic or halogen bonding) within this pocket, whereas a meta substituent is oriented into a region where it may cause a steric clash or miss these favorable interactions. nih.gov

Table 3: Effect of Iodine Positional Isomerism on Binding Affinity (Illustrative Data for SERT)

Compound Iodine Position Isomer Binding Affinity (Kᵢ, nM)
1 2-Iodo Ortho 1.5
10 3-Iodo Meta 45.2
11 4-Iodo Para 0.8

Note: Data is illustrative and based on trends observed for related SERT ligands.

Replacing the iodine atom with other substituents allows for the probing of electronic and steric effects. numberanalytics.com

Electronic Effects: The electronic nature of the substituent (whether it is electron-donating or electron-withdrawing) can influence interactions. fiveable.melumenlearning.com Electron-withdrawing groups, such as halogens (-I, -Br, -Cl) or a trifluoromethyl group (-CF₃), are often favored at the ortho or para positions. This suggests that modulating the electron density of the aromatic ring is important for binding. However, a simple correlation with Hammett constants is not always observed, indicating that other factors like size and lipophilicity are also critical.

Steric Effects: The size (steric bulk) of the substituent is a major determinant of affinity. There is an optimal size for a substituent at a given position. For example, while halogens are generally well-tolerated at the ortho-position, a very large group like a tert-butyl group would likely abolish activity due to a steric clash. The order of affinity for halogens often follows Cl ≈ Br > I > F, suggesting a preference for a substituent with a certain size and lipophilicity. Replacing the iodine with a smaller chlorine or a similarly sized bromine can maintain or even slightly improve affinity, while the smaller fluorine often leads to lower potency.

Table 4: Impact of Ortho-Substituents on the Phenoxy Ring (Illustrative Data)

Compound Ortho-Substituent (R) Electronic Effect Steric Size Relative Affinity
12 -H Neutral Small 5%
13 -F Withdrawing Small 40%
14 -Cl Withdrawing Medium 105%
15 -Br Withdrawing Medium 102%
1 -I Withdrawing Large 100%
16 -CH₃ Donating Medium 85%
17 -CF₃ Withdrawing Large 90%

Note: Data is illustrative and compiled from general findings in the field to demonstrate SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of molecules with their biological activity. nih.govscispace.com For analogs of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine, QSAR models have been developed to predict binding affinity based on a set of calculated molecular descriptors. nih.govwu.ac.th

These models often highlight the importance of several key descriptors:

Hydrophobicity (logP): A strong correlation is often found with lipophilicity, indicating that the molecule must pass through cell membranes and that hydrophobic interactions are key to binding.

Molecular Shape and Steric Parameters (e.g., Molar Refractivity): These descriptors quantify the size and shape of the molecule, reinforcing the SAR findings that steric fit is crucial for high affinity.

Electronic Descriptors (e.g., Hammett constants, partial atomic charges): These parameters can capture the importance of electronic effects, such as the requirement for an electron-withdrawing group on the phenoxy ring.

A typical QSAR equation might take the form: log(1/Kᵢ) = c₁(logP) - c₂(Steric_Bulk)² + c₃*(Electronic_Parameter) + constant

Such models are valuable for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent analogs. mdpi.com The graphical output of 3D-QSAR methods like CoMFA and CoMSIA can generate contour maps that visualize regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity. mdpi.com

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound is not only dependent on its static structure but also on its conformational flexibility and the specific conformation it adopts when bound to its target. mdpi.com Computational and experimental methods are used to study the molecule's preferred shapes.

The propyl linker allows for considerable rotational freedom. However, it is believed that the molecule binds in a specific, low-energy "extended" conformation that allows the pyrrolidine nitrogen and the iodophenoxy ring to interact optimally with their respective binding sites. nih.gov The distance between the nitrogen atom and the centroid of the aromatic ring is a critical parameter determined by the linker's conformation.

Molecular modeling studies suggest that the global energy minimum conformation in an aqueous solution may not be the same as the "bioactive" conformation adopted in the receptor. The energy required to adopt the bioactive conformation must be less than the energy gained from binding. nih.gov The presence of the ortho-iodo substituent can influence the preferred rotational angle (dihedral angle) of the phenoxy group relative to the propyl linker, potentially pre-organizing the molecule into a more favorable conformation for binding and thus contributing to its high affinity.

Radiolabeling of 1 3 2 Iodophenoxy Propyl Pyrrolidine for Research Applications

Selection of Appropriate Radioiodine Isotopes for Research (e.g., Iodine-123, Iodine-124, Iodine-125 (B85253), Iodine-131)

The choice of a radioiodine isotope is critical and depends on the intended research application, whether it be for diagnostic imaging or therapeutic purposes. The nuclear properties of the isotope, such as its half-life, decay mode, and emission energy, dictate the imaging modality that can be used and the timescale of biological processes that can be studied. mdpi.comnih.gov The most commonly used radioisotopes of iodine in medicine and research are Iodine-123, Iodine-124, Iodine-125, and Iodine-131. nih.gov

Iodine-123 (¹²³I): This isotope is favored for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT). mdpi.com Its 13.22-hour half-life is convenient for synthesis, transport, and imaging procedures within a single day. nih.gov It decays by electron capture, emitting a gamma ray with an energy of 159 keV, which is ideal for standard gamma cameras and provides good image resolution. nih.govnih.gov

Iodine-124 (¹²⁴I): As a positron emitter, ¹²⁴I is used for Positron Emission Tomography (PET) imaging. mdpi.com Its longer half-life of 4.2 days makes it suitable for tracking slow biological processes, such as the pharmacokinetics of large molecules like antibodies. mdpi.comnih.gov This extended half-life allows for imaging over several days.

Iodine-125 (¹²⁵I): With a long half-life of 59.4 days, ¹²⁵I is not typically used for in vivo imaging in humans. However, it is widely used in preclinical research for in vitro assays, such as radioimmunoassays and autoradiography, as well as for biodistribution studies in animal models where tissues can be collected and counted post-mortem. nih.govnih.gov

Iodine-131 (¹³¹I): This isotope has a dual decay mode, emitting both beta particles and gamma rays, making it a "theranostic" agent suitable for both therapy and imaging (SPECT). mdpi.com Its 8.02-day half-life is appropriate for therapeutic applications. nih.gov However, its high-energy gamma emissions can result in lower resolution images compared to ¹²³I.

The selection of an isotope for radiolabeling 1-[3-(2-Iodophenoxy)propyl]pyrrolidine would therefore be guided by the research question. For preclinical SPECT imaging of this compound, ¹²³I would be a prime candidate, while ¹²⁴I would be chosen for PET studies.

Table 1: Properties of Common Radioiodine Isotopes

Isotope Half-Life Decay Mode Primary Emission Energy Primary Application Imaging Modality
Iodine-123 (¹²³I) 13.22 hours Electron Capture 159 keV (gamma) Diagnostic Imaging SPECT
Iodine-124 (¹²⁴I) 4.2 days Positron Emission (β+) 511 keV (from annihilation) Diagnostic Imaging PET
Iodine-125 (¹²⁵I) 59.4 days Electron Capture 35 keV (gamma) In Vitro Assays, Preclinical Research N/A (Autoradiography)

Radiosynthesis Strategies for Introduction of Radioiodine

The synthesis of radioiodinated compounds can be achieved through various methods, which are broadly categorized into direct electrophilic iodination and precursor-based approaches. mdpi.com The radioiodine is typically supplied as sodium iodide ([*I]NaI) and may need to be oxidized to an electrophilic species for the reaction to proceed. nih.gov

Direct electrophilic radioiodination involves the reaction of an electron-rich aromatic ring, such as a phenol (B47542) or aniline, with an electrophilic form of radioiodine (e.g., I⁺). mdpi.com This can be achieved using various oxidizing agents.

Chloramine-T Method: This is a common and potent method where Chloramine-T is used as the oxidizing agent. However, its harsh conditions can sometimes damage sensitive molecules. mdpi.com

Iodogen® Method: In this method, the oxidizing agent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is coated onto the surface of the reaction vial. This solid-phase approach offers milder reaction conditions compared to Chloramine-T, often resulting in less degradation of the substrate.

N-Halosuccinimides: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to facilitate the oxidation of radioiodide. nih.gov

For this compound, a direct labeling approach would likely involve an isotopic exchange reaction, where the stable ¹²⁷I is swapped for a radioisotope like ¹²³I or ¹³¹I. This typically requires high temperatures.

Precursor-based methods offer significant advantages, particularly in controlling the specific position of the radioiodine (regioselectivity) and providing higher radiochemical yields under milder conditions. These methods involve synthesizing a precursor molecule that is readily converted to the final radioiodinated product.

Iododestannylation: This is one of the most widely used methods for radioiodination. nih.gov It involves the reaction of an organotin precursor (e.g., a trialkylstannyl derivative) with an electrophilic radioiodine source. The carbon-tin bond is readily cleaved and replaced by a carbon-iodine bond. To synthesize radioiodinated this compound, a precursor such as 1-[3-(2-tributylstannylphenoxy)propyl]pyrrolidine would be synthesized first and then reacted with the radioiodide in the presence of a mild oxidizing agent.

Iododesilylation: Similar to iododestannylation, this method uses an organosilicon precursor. While the carbon-silicon bond is more stable than the carbon-tin bond, this method avoids the use of highly toxic tin precursors. nih.gov

Iododeboronation: This approach utilizes boronic acid or boronic ester precursors, which are generally stable and have low toxicity. The precursor reacts with radioiodide, often catalyzed by a copper salt.

These precursor-based strategies allow for the production of radioiodinated compounds with high specific activity, which is crucial for imaging studies targeting receptors or transporters present in low concentrations.

Radiochemical Purification and Quality Control

After the radiosynthesis is complete, the reaction mixture contains the desired radiolabeled product, unreacted radioiodide, and potential chemical byproducts. Purification is an essential step to ensure that the final product is suitable for research applications. moravek.com

Purification Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiopharmaceuticals, as it can separate the desired product from closely related impurities. Solid-phase extraction (SPE) using cartridges offers a faster and simpler method for purification and is often used when HPLC is not necessary. mdpi.com

Quality Control: The purity of the final product must be rigorously assessed. Radiochemical purity is the fraction of the total radioactivity in the desired chemical form. moravek.com It is commonly determined using radio-TLC (Thin-Layer Chromatography) or radio-HPLC. nih.gov These analyses confirm the identity of the radiolabeled compound and quantify any radioactive impurities. Release criteria for preclinical use would typically require a radiochemical purity of over 95%. nih.gov

In Vitro and In Vivo Radiochemical Stability Assessment

A significant challenge with radioiodinated compounds is the potential for in vivo deiodination, where the carbon-iodine (C-I) bond breaks, releasing free radioiodide into circulation. nih.gov This free iodide can accumulate in tissues like the thyroid, stomach, and salivary glands, leading to a poor signal-to-noise ratio in images and unwanted radiation exposure to non-target organs. nih.govnih.gov

Therefore, it is crucial to assess the stability of the radiolabeled this compound.

In Vitro Stability: The stability of the radiolabeled compound is first tested in vitro by incubating it in solutions that mimic physiological conditions, such as phosphate-buffered saline (PBS) and human serum, at 37°C. Samples are taken at various time points and analyzed by radio-TLC or radio-HPLC to quantify any degradation or release of free radioiodide.

In Vivo Stability: The ultimate test of stability is conducted in vivo using animal models. After administration of the radiotracer, blood samples are collected over time and analyzed to determine the percentage of radioactivity that remains attached to the parent compound. The accumulation of radioactivity in the thyroid gland is also a key indicator of in vivo deiodination. The stability of the C-I bond is influenced by its position; iodine attached to an sp² carbon on an aromatic ring is generally more stable than when attached to an sp³ carbon. nih.gov

Application in Preclinical Imaging Modalities (e.g., SPECT, PET)

Preclinical imaging with radiolabeled this compound in small animal models is vital for understanding its biological behavior before any potential clinical translation. bruker.com The choice of imaging modality is dictated by the radionuclide used for labeling.

SPECT Imaging: If labeled with ¹²³I or ¹³¹I, the compound can be visualized using micro-SPECT scanners designed for small animals. nih.gov SPECT works by detecting single gamma photons emitted by the tracer. A collimator is used to determine the line of origin of the photons, and a computer reconstructs a 3D image of the tracer's distribution in the body. nih.gov

PET Imaging: If labeled with ¹²⁴I, micro-PET imaging would be employed. PET is based on the detection of two 511 keV photons that are emitted in opposite directions when a positron from the radionuclide annihilates with an electron in the tissue. nih.gov The scanner detects these pairs of photons in coincidence, which allows for more precise localization of the tracer without the need for a collimator. This generally gives PET an advantage in sensitivity and resolution over SPECT. nih.gov

In a typical preclinical study, the radiolabeled compound would be administered to an animal model (e.g., a mouse or rat), and dynamic or static images would be acquired to visualize its uptake and clearance from various organs over time. bruker.comresearchgate.net These studies are crucial for evaluating the compound's potential as an imaging agent for specific biological targets in the body.

Use in Autoradiography and Ex Vivo Biodistribution Studies

The application of a radiolabeled version of this compound, for instance, with iodine-125 ([¹²⁵I]), would be pivotal in elucidating its pharmacological profile. Autoradiography and ex vivo biodistribution studies are fundamental techniques in preclinical drug development, providing critical insights into the localization and concentration of a radiolabeled compound in tissues.

Autoradiography is a technique that utilizes a radiolabeled ligand to visualize its binding sites within tissue sections. In a hypothetical study involving [¹²⁵I]-1-[3-(2-Iodophenoxy)propyl]pyrrolidine, brain or tumor slices would be incubated with the radioligand. The tissue sections are then exposed to a photographic film or a sensitive phosphor imaging screen, which captures the radioactive decay, revealing the precise anatomical distribution of the binding sites. The density of the signal on the resulting autoradiogram corresponds to the density of the target receptors or enzymes to which the radioligand binds. This method could reveal, for example, if the compound targets specific brain regions or is heterogeneously distributed within a tumor microenvironment.

Ex vivo biodistribution studies complement autoradiography by providing quantitative data on the uptake of the radiolabeled compound in various organs and tissues of a living organism. In a typical experiment, a cohort of laboratory animals, such as mice or rats, would be administered [¹²⁵I]-1-[3-(2-Iodophenoxy)propyl]pyrrolidine. At predetermined time points, the animals are euthanized, and major organs and tissues are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g).

These studies are crucial for determining the pharmacokinetic profile of the compound, including its ability to cross the blood-brain barrier, its accumulation in target tissues, and its clearance from non-target organs. High uptake in a particular organ would suggest a high concentration of binding sites or specific transport mechanisms. For instance, compounds with a phenoxypropyl amine scaffold have been investigated as ligands for sigma receptors, which are often overexpressed in tumor cells. Therefore, a hypothetical ex vivo biodistribution study of [¹²⁵I]-1-[3-(2-Iodophenoxy)propyl]pyrrolidine in a tumor-bearing animal model could yield data similar to that observed for other sigma receptor ligands.

Below are illustrative data tables representing hypothetical outcomes of an ex vivo biodistribution study of [¹²⁵I]-1-[3-(2-Iodophenoxy)propyl]pyrrolidine in healthy mice and in a xenograft mouse model of cancer.

Table 1: Hypothetical Ex Vivo Biodistribution of [¹²⁵I]-1-[3-(2-Iodophenoxy)propyl]pyrrolidine in Healthy Mice

Organ%ID/g at 1 hour post-injection%ID/g at 4 hours post-injection%ID/g at 24 hours post-injection
Blood0.5 ± 0.10.2 ± 0.050.05 ± 0.01
Brain1.2 ± 0.30.8 ± 0.20.2 ± 0.05
Heart1.5 ± 0.40.9 ± 0.20.3 ± 0.1
Lungs2.0 ± 0.51.1 ± 0.30.4 ± 0.1
Liver5.0 ± 1.23.5 ± 0.81.0 ± 0.3
Kidneys3.0 ± 0.71.5 ± 0.40.5 ± 0.1
Spleen1.8 ± 0.41.0 ± 0.20.3 ± 0.1
Muscle0.3 ± 0.10.1 ± 0.030.04 ± 0.01
Bone0.4 ± 0.10.2 ± 0.050.1 ± 0.02

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Tumor-to-Tissue Ratios of [¹²⁵I]-1-[3-(2-Iodophenoxy)propyl]pyrrolidine in a Xenograft Mouse Model

Time PointTumor/Blood RatioTumor/Muscle RatioTumor/Brain Ratio
1 hour8.013.33.3
4 hours20.040.05.0
24 hours40.0100.010.0

These hypothetical data illustrate that the compound could have favorable characteristics for imaging, such as good brain penetration and specific accumulation in tumor tissue, with increasing tumor-to-tissue ratios over time, indicating clearance from non-target tissues and retention in the tumor. Such findings would be essential for assessing the potential of this compound as a diagnostic imaging agent or a therapeutic vector.

Advanced Research Methodologies and Future Directions

Application of Advanced Spectroscopic Techniques (e.g., Cryo-EM for receptor-ligand complex)

To elucidate the precise mechanism of action of 1-[3-(2-Iodophenoxy)propyl]pyrrolidine, advanced spectroscopic techniques are indispensable. While traditional methods like X-ray crystallography are powerful, Cryogenic Electron Microscopy (Cryo-EM) offers the advantage of visualizing large and flexible protein complexes in a near-native state. nih.gov The application of Cryo-EM could provide high-resolution structural data of the compound bound to its target receptor(s). nih.gov

Such structural insights are crucial for understanding the key molecular interactions driving ligand binding and efficacy. For instance, determining the three-dimensional structure of a receptor-ligand complex can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This information is invaluable for the rational design of more potent and selective next-generation ligands. nih.gov

Table 1: Illustrative Data from a Hypothetical Cryo-EM Study

ParameterIllustrative FindingImplication for Drug Design
Resolution 3.2 ÅAllows for precise mapping of the binding pocket.
Binding Site Allosteric pocket of Target Protein XSuggests potential for modulating protein function without competing with the endogenous ligand.
Key Interactions Hydrogen bond between the pyrrolidine (B122466) nitrogen and Serine-123; Pi-stacking between the iodophenoxy ring and Phenylalanine-256.Provides specific pharmacophoric features to maintain or enhance in future analogs.
Conformational Change Induces a "closed" conformation of the receptor.Explains the compound's agonistic or antagonistic activity.

Exploration of Polypharmacology and Off-Target Interactions

The "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple targets. nih.gov This can be advantageous, leading to enhanced efficacy, but it can also result in undesirable side effects. A comprehensive understanding of the polypharmacology of this compound is therefore essential.

Computational approaches, such as ligand-based and structure-based virtual screening, can be employed to predict potential off-target interactions. nih.gov These in silico predictions can then be validated through in vitro binding assays against a panel of receptors, enzymes, and ion channels. Identifying and understanding these off-target interactions is critical for a complete pharmacological profile and for anticipating potential adverse effects. nih.gov

Table 2: Representative Polypharmacology Profile

TargetPredicted Affinity (Ki)Therapeutic Relevance/Potential Side Effect
Primary Target A 10 nMDesired therapeutic effect.
Off-Target B 150 nMPotential for synergistic effects or side effects related to this target's pathway.
Off-Target C 800 nMLower risk of clinically relevant side effects, but warrants monitoring.
Off-Target D >10 µMNegligible interaction expected at therapeutic concentrations.

Development of Novel Synthetic Methodologies for Related Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. frontiersin.orgnih.gov The development of novel and efficient synthetic methodologies for constructing and modifying the this compound scaffold is crucial for generating a diverse library of analogs for structure-activity relationship (SAR) studies.

Modern synthetic strategies, such as 1,3-dipolar cycloaddition reactions and microwave-assisted organic synthesis (MAOS), can provide rapid access to a variety of substituted pyrrolidine derivatives. nih.gov High-throughput synthesis techniques can further accelerate the generation of compound libraries, enabling a more comprehensive exploration of the chemical space around this scaffold. whiterose.ac.uk

Design of Next-Generation Ligands Based on Current Research Findings

The design of next-generation ligands will be an iterative process guided by the structural and pharmacological data obtained. Structure-based drug design (SBDD) will leverage the high-resolution structural information from techniques like Cryo-EM to design new molecules with improved affinity and selectivity. mdpi.com

For example, if the iodophenoxy group is found to be a key pharmacophoric element, analogs with different halogen substitutions or other bioisosteric replacements could be synthesized to fine-tune electronic and steric properties. Similarly, modifications to the pyrrolidine ring and the propyl linker can be explored to optimize interactions with the target receptor and improve pharmacokinetic properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govnih.gov These computational tools can be applied to various stages of the development of this compound analogs. Generative AI models can design novel molecules with desired properties, while predictive ML models can estimate the biological activity and pharmacokinetic profiles of virtual compounds. biorxiv.orgarxiv.org

By training ML models on existing SAR data, it is possible to build robust quantitative structure-activity relationship (QSAR) models. These models can then be used to prioritize the synthesis of new compounds that are most likely to exhibit high potency and favorable drug-like properties, thereby saving time and resources. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-[3-(2-Iodophenoxy)propyl]pyrrolidine, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrrolidine derivative can react with 2-iodophenol via a propyl linker under alkaline conditions (e.g., NaOH in dichloromethane) . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Optimal ranges (e.g., 40–60°C) balance reactivity and side-product formation.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic shifts for pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic iodophenoxy groups (δ 6.8–7.5 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 346.02) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99%) and detect trace impurities .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H313: May cause respiratory irritation) .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N2_2) to prevent degradation .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identify intermediates in iodophenoxy-propyl coupling using software like Gaussian or ORCA .
  • Solvent Effects : COSMO-RS models simulate solvation energy to optimize solvent selection .
  • Kinetic Modeling : Microkinetic analysis estimates rate constants for competing pathways .
    Validate predictions with experimental data (e.g., Arrhenius plots) to refine computational parameters .

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Methodological Answer:

  • Error Source Analysis : Compare computational approximations (e.g., basis set limitations) with experimental uncertainties (e.g., calibration drift) .
  • Sensitivity Testing : Vary input parameters (e.g., dielectric constant) to identify critical variables .
  • Feedback Loops : Use experimental results (e.g., kinetic data) to recalibrate computational models iteratively .

Q. What statistical experimental designs are optimal for studying reaction parameters (e.g., temperature, catalyst loading)?

Methodological Answer:

  • Factorial Design : Test interactions between variables (e.g., 23^3 design for temperature, solvent ratio, and catalyst):
FactorLow LevelHigh Level
Temperature (°C)4060
Solvent (DMF:H2O)3:15:1
Catalyst (mol%)25
  • Response Surface Methodology (RSM) : Optimize yield using central composite designs .
  • ANOVA : Identify significant factors (p < 0.05) and eliminate noise variables .

Q. How can heterogeneous catalysis be integrated to improve reaction efficiency and selectivity?

Methodological Answer:

  • Catalyst Screening : Test metal-organic frameworks (MOFs) or immobilized palladium catalysts for Suzuki-Miyaura coupling .
  • Leaching Tests : ICP-MS monitors metal contamination post-reaction .
  • Reusability : Assess catalyst stability over 5 cycles (e.g., XRD confirms structural integrity) .

Q. What strategies mitigate degradation of this compound during storage or reactions?

Methodological Answer:

  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated degradation .
  • Light Protection : Store in UV-filtered containers to prevent photolytic cleavage of the C-I bond .
  • Thermal Stability Analysis : TGA/DSC identifies decomposition thresholds (e.g., >120°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.